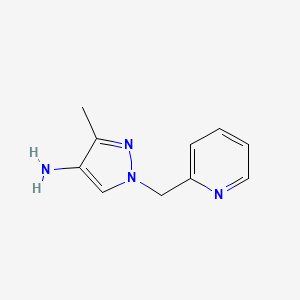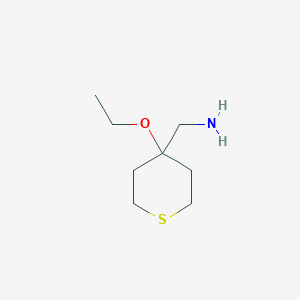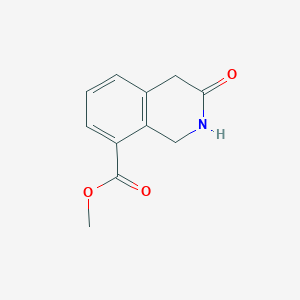
3-(3-Methylpyrazin-2-yl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylpyrazin-2-yl)-3-oxopropanal is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are nitrogen-containing heterocycles that are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrazine ring substituted with a methyl group and an oxopropanal group, making it a unique and versatile compound.
Métodos De Preparación
The synthesis of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-acetylpyrazine with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as methanol and catalysts like acetic acid to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
3-(3-Methylpyrazin-2-yl)-3-oxopropanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
3-(3-Methylpyrazin-2-yl)-3-oxopropanal has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology and medicine, pyrazine derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor agents . Additionally, this compound is used in the development of new pharmaceuticals and as a key intermediate in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylpyrazin-2-yl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. Pyrazine derivatives are known to exert their effects by binding to enzymes, receptors, and other biomolecules, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, pyrazine derivatives with antimicrobial activity may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparación Con Compuestos Similares
3-(3-Methylpyrazin-2-yl)-3-oxopropanal can be compared with other similar compounds, such as pyrrolopyrazine derivatives and other pyrazine-based molecules . These compounds share a common pyrazine scaffold but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific substitution with a methyl group and an oxopropanal group, which imparts distinct chemical and biological properties. Similar compounds include 3-methyl-2-acetylpyrazine and other pyrazine derivatives with varying biological activities.
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3-(3-methylpyrazin-2-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H8N2O2/c1-6-8(7(12)2-5-11)10-4-3-9-6/h3-5H,2H2,1H3 |
Clave InChI |
SNNKFMXGSCGMAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cis-Tert-Butyl3,3A,4,5-Tetrahydro-1H-Pyrrolo[3,4-C]Isoquinoline-2(9Bh)-Carboxylate](/img/structure/B13066078.png)






![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)

![4-Piperidinecarboxamide, 4-amino-n-[(3-chlorophenyl)methyl]-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B13066141.png)
![(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11,12-dicarboxylic acid](/img/structure/B13066149.png)


